[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol
Overview
Description
[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol: is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol It is characterized by the presence of a morpholine ring attached to a cyclopropylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the cyclopropylmethanol, followed by nucleophilic substitution with morpholine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted morpholine or cyclopropyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new pharmaceuticals targeting specific pathways or receptors .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and electrostatic interactions with proteins or enzymes, potentially modulating their activity. The cyclopropyl group may provide steric hindrance, influencing the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol: Unique due to the presence of both morpholine and cyclopropyl groups.
Cyclopropylmethanol: Lacks the morpholine ring, leading to different reactivity and applications.
Morpholine: Lacks the cyclopropyl group, affecting its binding properties and chemical behavior.
Uniqueness: The combination of the morpholine ring and the cyclopropyl group in this compound imparts unique chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
[1-(morpholin-4-ylmethyl)cyclopropyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-8-9(1-2-9)7-10-3-5-12-6-4-10/h11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANJSIVYKRDCSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2CCOCC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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